An In-Depth Technical Guide to the Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its rigid, partially saturated bicyclic core, coupled with the carboxylic acid functionality, provides a versatile scaffold for the synthesis of diverse compound libraries. This guide offers a comprehensive, technically-detailed overview of a robust and efficient synthesis of this target molecule, elucidating the underlying chemical principles and providing actionable experimental protocols.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The indazole core can be constructed via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent. This leads to a strategic disconnection of the pyrazole ring, identifying a substituted cyclohexanone derivative as a key precursor. Specifically, the synthesis commences with the readily available 4-methylcyclohexanone, which undergoes a Claisen condensation with diethyl oxalate to introduce the necessary carbon framework for the subsequent heterocyclization and the eventual carboxylic acid moiety.
Synthetic Workflow Overview
The synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is accomplished in a three-step sequence:
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Claisen Condensation: Formation of ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate from 4-methylcyclohexanone and diethyl oxalate.
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Indazole Formation: Cyclization of the intermediate β-keto ester with hydrazine hydrate to yield ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate.
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Saponification: Hydrolysis of the ethyl ester to the final product, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
Figure 1: Overall synthetic workflow for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
Detailed Experimental Protocols
Step 1: Claisen Condensation - Synthesis of Ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate
The initial step involves a base-mediated Claisen condensation between 4-methylcyclohexanone and diethyl oxalate.[1][2] Sodium ethoxide is a suitable base for this transformation, generating the enolate of the ketone, which then acts as a nucleophile.
Protocol:
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To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
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Cool the mixture to 0-5 °C in an ice bath.
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Add a solution of 4-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol dropwise to the stirred suspension of sodium ethoxide.
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After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess base.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 4-Methylcyclohexanone |
| Key Reagents | Diethyl oxalate, Sodium ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Plausible Yield | 65-75% |
Step 2: Indazole Formation - Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate
The intermediate β-keto ester undergoes cyclocondensation with hydrazine to form the tetrahydroindazole ring system.[3] This reaction is typically acid-catalyzed.
Protocol:
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Dissolve the purified ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate (1.0 equivalent) in ethanol in a round-bottom flask.
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Add a catalytic amount of glacial acetic acid.
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Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Add water to the residue and extract with ethyl acetate (3 x volume).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate.
| Parameter | Value |
| Starting Material | Ethyl 2-(4-methyl-1-oxocyclohexan-2-yl)-2-oxoacetate |
| Key Reagents | Hydrazine hydrate, Glacial acetic acid |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Plausible Yield | 70-80% |
Step 3: Saponification - Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.[4]
Protocol:
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Dissolve ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
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Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).
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Heat the mixture to reflux for 2-4 hours, or stir at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
| Parameter | Value |
| Starting Material | Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate |
| Key Reagents | Sodium hydroxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | Room Temperature to Reflux |
| Reaction Time | 2-24 hours |
| Plausible Yield | 85-95% |
Mechanistic Insights
Figure 2: Simplified mechanism of the Claisen condensation step.
The Claisen condensation is initiated by the deprotonation of the α-carbon of 4-methylcyclohexanone by sodium ethoxide to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed acidic proton between the two carbonyl groups.
Figure 3: Simplified mechanism of the indazole formation step.
The formation of the indazole ring proceeds through the initial reaction of hydrazine with one of the carbonyl groups of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring of the tetrahydroindazole system.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid. By starting with the readily available 4-methylcyclohexanone, this three-step sequence offers a practical approach for researchers in the field of drug discovery and development. The provided protocols, along with the mechanistic insights, are intended to empower scientists to confidently synthesize this valuable building block for their research endeavors.
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